molecular formula C12H14N2O2 B12865882 Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate

Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B12865882
M. Wt: 218.25 g/mol
InChI Key: OISWQDCUORNJNI-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring. The ethyl ester group attached to the carboxylate moiety enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to maintain precise control over reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques to achieve high purity levels suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate can be compared with other pyrrolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 1-ethylpyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-14-6-5-9-8-13-10(7-11(9)14)12(15)16-4-2/h5-8H,3-4H2,1-2H3

InChI Key

OISWQDCUORNJNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=CN=C(C=C21)C(=O)OCC

Origin of Product

United States

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